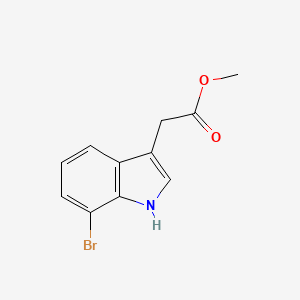

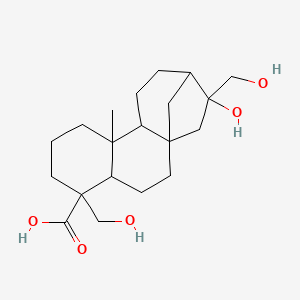

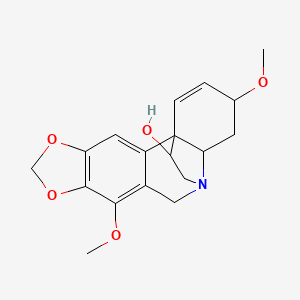

![molecular formula C21H28O2 B12292482 17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)

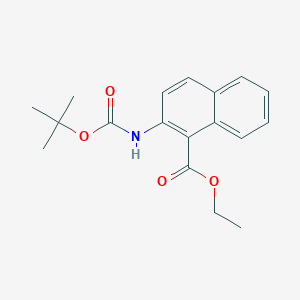

17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 17-Acétyl-10,13-diméthyl-1,2,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-3-one est une hormone corticostéroïde. Ce composé fait partie de la famille des hormones stéroïdes, qui joue un rôle crucial dans divers processus biologiques, notamment le métabolisme, la réponse immunitaire et la régulation de l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 17-Acétyl-10,13-diméthyl-1,2,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-3-one implique plusieurs étapes, à partir de précurseurs stéroïdiens plus simples. Le processus comprend généralement :

Oxydation : Introduction de fonctionnalités oxygénées.

Réduction : Conversion de cétones en alcools.

Acétylation : Introduction de groupes acétyle dans la molécule.

Méthodes de production industrielle

La production industrielle de ce composé implique souvent une synthèse chimique à grande échelle utilisant des techniques avancées telles que :

Hydrogénation catalytique : Pour réduire les doubles liaisons.

Purification chromatographique : Pour isoler le produit souhaité des mélanges réactionnels.

Analyse Des Réactions Chimiques

Types de réactions

La 17-Acétyl-10,13-diméthyl-1,2,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-3-one subit diverses réactions chimiques, notamment :

Oxydation : Conversion en formes plus oxydées.

Réduction : Conversion en formes moins oxydées.

Substitution : Remplacement de groupes fonctionnels.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits, ainsi que des analogues substitués du composé d'origine.

4. Applications de la recherche scientifique

La 17-Acétyl-10,13-diméthyl-1,2,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-3-one a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres hormones stéroïdes.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et la régulation.

Médecine : Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

Industrie : Utilisé dans la production de produits pharmaceutiques à base de stéroïdes.

5. Mécanisme d'action

Le composé exerce ses effets en se liant à des récepteurs spécifiques dans l'organisme, tels que le récepteur des glucocorticoïdes. Cette liaison déclenche une cascade d'événements moléculaires qui régulent l'expression des gènes et modulent divers processus physiologiques, notamment l'inflammation et la réponse immunitaire .

Applications De Recherche Scientifique

17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroid hormones.

Biology: Studied for its role in cellular signaling and regulation.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: Utilized in the production of steroid-based pharmaceuticals.

Mécanisme D'action

The compound exerts its effects by binding to specific receptors in the body, such as the glucocorticoid receptor. This binding initiates a cascade of molecular events that regulate gene expression and modulate various physiological processes, including inflammation and immune response .

Comparaison Avec Des Composés Similaires

Composés similaires

17-Hydroxyprogestérone : Une autre hormone corticostéroïde avec des fonctions biologiques similaires.

Cortisol : Un glucocorticoïde bien connu avec des effets physiologiques plus larges.

Prednisone : Un corticostéroïde synthétique utilisé dans divers traitements médicaux.

Unicité

La 17-Acétyl-10,13-diméthyl-1,2,8,9,11,12,14,15,16,17-décahydrocyclopenta[a]phénanthrène-3-one est unique en raison de son acétylation spécifique à la 17e position, ce qui influence son affinité de liaison et son activité aux récepteurs des corticostéroïdes, la distinguant d'autres composés similaires .

Propriétés

IUPAC Name |

17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859298 |

Source

|

| Record name | Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)

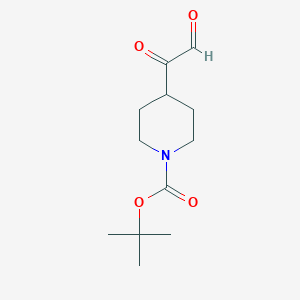

![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)

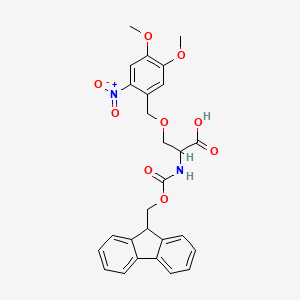

![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)

![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)